Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate
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Overview
Description
Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is a chemical compound with the molecular formula C12H20FNO3. It is a member of the azocane family, characterized by a nitrogen-containing eight-membered ring. This compound is notable for its unique structure, which includes a tert-butyl ester group, a fluorine atom, and a ketone functional group.
Preparation Methods
The synthesis of tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for commercial applications .
Chemical Reactions Analysis
Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use this compound to investigate its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-oxo-3-(propan-2-yl)piperidine-1-carboxylate: This compound has a similar structure but lacks the fluorine atom, which affects its reactivity and applications.
Tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate: This compound contains a boron-containing functional group, making it useful for different types of chemical reactions.
1-Boc-3,4,5,7-tetrahydro-1H-pyrimido[4,5-d]azepine-7-carboxylate: This compound has a different ring structure but shares the tert-butyl ester group, influencing its chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-7-4-5-10(15)9(13)6-8-14/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQDQRPAFKIGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C(CC1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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